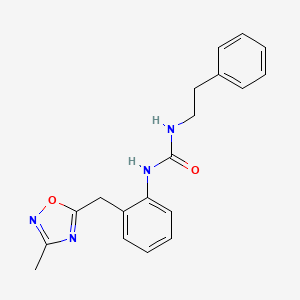

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea typically involves the reaction of an appropriate phenylurea derivative with a 3-methyl-1,2,4-oxadiazole precursor. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Chemical Reactions Analysis

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea has several scientific research applications:

Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and sensors.

Mechanism of Action

The mechanism of action of 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, such as thymidylate synthetase in cancer cells . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea can be compared with other oxadiazole derivatives, such as:

Ataluren: Used for the treatment of Duchenne muscular dystrophy.

Azilsartan: Applied for hypertension medication.

Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

These compounds share the oxadiazole core but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O2, with a molecular weight of approximately 298.34 g/mol. The structure features a phenethylurea moiety linked to a 3-methyl-1,2,4-oxadiazole group.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. Specifically, this compound may exert its effects through:

1. Enzyme Inhibition:

Oxadiazoles have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, they can interfere with the activity of enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways.

2. Antimicrobial Activity:

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. This includes activity against various bacterial strains and fungi, making them potential candidates for antibiotic development.

3. Anticancer Properties:

Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Biological Activity Data

Case Studies

Several studies highlight the biological activity of oxadiazole derivatives similar to this compound:

-

Antimicrobial Activity Study:

Dhumal et al. (2016) reported on the synthesis and evaluation of various oxadiazole derivatives for their antimicrobial potential. Compounds with structural similarities exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxadiazole core could enhance activity against resistant strains . -

Anticancer Evaluation:

A study by Desai et al. (2018) explored the anticancer properties of oxadiazole derivatives. The results indicated that certain compounds led to apoptosis in cancer cell lines through the activation of caspase pathways. The study emphasized the importance of substituents on the oxadiazole ring in modulating biological activity . -

Anti-inflammatory Research:

In a study examining the anti-inflammatory effects of oxadiazole derivatives, researchers found that certain compounds significantly reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name |

1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-21-18(25-23-14)13-16-9-5-6-10-17(16)22-19(24)20-12-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLALBYSTIBROW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.